Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

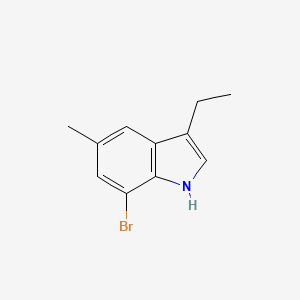

“Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)” is a chemical compound used in scientific research. It permits the incorporation of a medium-length (40 atoms, 47.5 Å), hydrophilic, biotinylated discrete PEG (dPEG) into a peptide chain using standard Fmoc chemistry with Fmoc-protected lysine . The biotin-dPEG 12 moiety is coupled to the side chain of lysine . A useful application for this product is the creation of a peptide probe that can be retrieved by affinity capture using avidin or streptavidin .

Synthesis Analysis

The synthesis of “Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)” involves the incorporation of a medium-length, hydrophilic, biotinylated discrete PEG (dPEG) into a peptide chain using standard Fmoc chemistry with Fmoc-protected lysine . The biotin-dPEG 12 moiety is coupled to the side chain of lysine .Molecular Structure Analysis

The empirical formula of “Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)” is C58H91N5O19S and its molecular weight is 1194.43 .Chemical Reactions Analysis

“Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)” is suitable for biotinylation and pegylation reactions . The biotin-dPEG 12 moiety is coupled to the side chain of lysine .Physical And Chemical Properties Analysis

“Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)” is a solid or viscous liquid . It is suitable for biotinylation and pegylation reactions . It has a linear polymer architecture and is heterobifunctional .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Modification

Fmoc-N-Lys-(PEG12-biotin)-OH is a versatile building block used in the synthesis of peptides, including branched and cyclic peptides, and for the modification of peptides with functional groups such as biotin. This compound allows for the introduction of biotin or other modifications at specific sites within a peptide, which is crucial for studies involving binding assays, imaging, and targeted delivery systems. For instance, the synthesis method developed by Tong and Hong (2001) highlights the utility of Fmoc-Lys derivatives in preparing complex peptide structures, demonstrating an efficient synthesis route that minimizes acid lability issues (Tong & Hong, 2001).

Supramolecular Gels and Biomaterials

Fmoc-derivatives, including Fmoc-N-Lys-(PEG12-biotin)-OH, are foundational in creating supramolecular gels with potential biomedical applications. Research by Croitoriu et al. (2021) explores the antimicrobial properties of supramolecular hydrogels based on FMOC-functionalized amino acids, suggesting applications in the biomedical field due to their biocompatible and biodegradable properties (Croitoriu et al., 2021).

Nanocarrier Development for Drug Delivery

Fmoc-N-Lys-(PEG12-biotin)-OH derivatives serve as critical components in the design and development of nanocarriers for drug delivery. Gao et al. (2013) discuss the synthesis of PEGtide dendrons incorporating Fmoc-Lys derivatives for targeted macrophage delivery, indicating the potential of these materials in enhancing drug delivery and imaging applications (Gao et al., 2013).

Functional Materials for Biomedical Applications

The self-assembly properties of Fmoc-derivatives are harnessed to develop materials with specific functionalities, including antimicrobial and cell growth-promoting features. Nita et al. (2022) investigated the use of Fmoc-Lys-Fmoc and short peptides in forming supramolecular gels for cell cultures, highlighting their potential in biomedical applications such as tissue engineering and regenerative medicine (Nita et al., 2022).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H91N5O19S/c64-53(15-6-5-14-52-55-51(44-83-52)61-57(68)63-55)60-18-20-71-22-24-73-26-28-75-30-32-77-34-36-79-38-40-81-42-41-80-39-37-78-35-33-76-31-29-74-27-25-72-23-21-70-19-16-54(65)59-17-8-7-13-50(56(66)67)62-58(69)82-43-49-47-11-3-1-9-45(47)46-10-2-4-12-48(46)49/h1-4,9-12,49-52,55H,5-8,13-44H2,(H,59,65)(H,60,64)(H,62,69)(H,66,67)(H2,61,63,68)/t50-,51-,52-,55-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAFOKDUASQZKD-SMIXBYGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H91N5O19S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1194.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-tert-Butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450635.png)

![1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine](/img/structure/B1450639.png)

![4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1450640.png)

![1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone](/img/structure/B1450642.png)

![[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1450644.png)

![4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1450646.png)

![2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1450650.png)